3-fluoro-N-(3-fluorophenyl)benzamide -

3-fluoro-N-(3-fluorophenyl)benzamide

Catalog Number: EVT-5997004
CAS Number:
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • N−H···O hydrogen bonds: Play a significant role in dictating the packing polymorphism, with subtle variations contributing to the different arrangements observed in Form I and Form II. []
  • Weak C−H···F and F···F interactions: Contribute to the overall stability of the crystal structures. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound is a heterocyclic amide synthesized through a microwave-assisted Fries rearrangement using (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone as a key intermediate []. The synthesis process was investigated using density functional theory (DFT) calculations.

2-Fluoro-N′-(3-fluorophenyl)benzimidamide

Compound Description: This compound exhibits configurational isomerism, forming both Z and E isomers, with the E isomer showing dimorphism []. The study focused on understanding the role of N–H⋯π interactions in the formation of these isomers and the impact of temperature on their interconversion.

(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide

Compound Description: This compound exhibits solvatomorphism, forming both anhydrous and hydrate forms depending on the crystallization solvent []. The study investigated the role of intermolecular O–H⋯F interactions in the hydrate form and compared the structural features and energetics of both solvatomorphs.

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: This compound, identified as BMS-795311, is a potent cholesteryl ester transfer protein (CETP) inhibitor belonging to a series of triphenylethanamine (TPE) ureas and amides []. Preclinical studies demonstrated its ability to increase HDL cholesterol and inhibit CE transfer activity without causing blood pressure increase or aldosterone synthase induction, unlike the reference compound torcetrapib.

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Compound Description: This compound was synthesized by reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid []. Its structure was confirmed by single-crystal X-ray diffraction, and theoretical calculations were performed to analyze its molecular properties.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

Compound Description: In this compound, the thiazole ring adopts a planar conformation and forms specific dihedral angles with the 4-fluorophenyl and 2-fluorophenyl rings []. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds.

3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

Compound Description: This compound represents a 2:1 product from the reaction of 3-fluorobenzoyl chloride and 2-aminopyridine []. Notably, it displays a disordered 3-fluorobenzene ring in its crystal structure.

N-(2-(3-fluorophenyl)quinolin-5-yl)benzamide derivatives

Compound Description: This group comprises a series of quinoline benzamide derivatives designed and evaluated for their anticancer activity against breast cancer cells (MDA-MB-231) []. These compounds were synthesized by incorporating various substituents on the benzamide ring and tested for their in vitro potency.

N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives

Compound Description: This series of benzamide derivatives was synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis [].

3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit []. The dihedral angle between the two benzene rings in each molecule differs, demonstrating conformational flexibility.

3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound exhibits a significantly smaller dihedral angle between the two benzene rings compared to 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide []. This observation suggests a stronger preference for a more planar conformation.

3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound, similar to the bromo analog, displays a small dihedral angle between the benzene rings, indicating a preference for a more planar conformation [].

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: Identified as MMV665807, this compound exhibits potent anti-staphylococcal and anti-biofilm properties []. It effectively kills S. aureus biofilms, showing a lower minimal biofilm killing concentration compared to conventional antibiotics.

(2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide

Compound Description: This compound exhibits a nearly planar structure, stabilized by intramolecular hydrogen bonds forming S(5) and S(6) ring motifs []. The crystal packing involves π–π stacking interactions and C—H⋯·F hydrogen bonds.

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370) and its C3-to-C3 linked dimers

Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor []. A series of homologous dimers were generated by linking two molecules of LY-334370 through various linkers at the C3 position, resulting in significant variations in affinity and selectivity towards different 5-HT1 receptor subtypes.

3-Fluoro-N-(4-methoxypenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

Compound Description: This compound is investigated for its potential in preventing and treating neurodegenerative diseases, particularly Alzheimer's disease []. It exhibits specific inhibitory activity against the S1 pocket of GCP II, a protein implicated in neurodegeneration.

3-Fluoro-N-(p-tolyl)benzamide

Compound Description: In this compound, the amide group adopts a non-planar conformation with respect to both the fluorobenzene and methylbenzene rings []. The crystal structure shows molecules linked through N—H⋯O hydrogen bonds, forming stacks along the b-axis.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, displays a unique conformation where two p-fluorophenyl rings are inclined to the naphthoquinone ring system []. The crystal packing involves close intermolecular F⋯O and Br⋯O contacts, along with weak C—H⋯O and C—H⋯F interactions.

(E)-1-(2,4-Dinitrophenyl)-2-[1-(3-fluorophenyl)ethylidene]hydrazine

Compound Description: This hydrazone derivative exhibits a nearly planar molecular structure with a small dihedral angle between the benzene rings []. The crystal packing involves weak C—H⋯O interactions, π–π interactions, and a C⋯F short contact.

N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a kinase involved in necroptosis []. It was identified through structure-based drug design efforts targeting this specific kinase conformation.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative demonstrates potent inhibitory activity against class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1) []. It exhibits excellent in vivo antitumor activity in preclinical models.

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

Compound Description: This compound is a synthetic intermediate used in the preparation of Afatinib []. Optimizing its synthesis route is crucial due to its significance in producing the final drug molecule.

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: Identified as BMS-777607, this compound exhibits potent and selective inhibitory activity against Met kinase []. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration.

4-Acetamido-N-(3-substituted-4-fluorophenyl)benzamides

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities []. The study aimed to explore the potential of these compounds as novel therapeutic agents.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: This compound, identified as Hu7691, acts as a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors [, ]. Its development aimed at addressing the dose-limiting toxicity of rash associated with other Akt inhibitors in clinical trials.

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

Compound Description: The crystal structure of this compound has been determined using X-ray single-crystal determination, and its molecular packing is characterized by N–H···O hydrogen bonds [].

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: This benzamide derivative exhibits potent inhibitory activity against class I HDACs, particularly HDAC3, and shows antiproliferative activity against HepG2 cells []. It also demonstrates synergistic effects when combined with other anticancer agents.

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

Compound Description: The crystal structure of this compound reveals a significant dihedral angle between the chloro- and fluoro-substituted benzene ring and the naphthalene ring system []. The molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains along the crystallographic axis.

Bis(tert-butyl isocyanide-κC)[4-fluoro-N-({2-[N-(4-fluorophenyl)carboximidoyl]cyclopenta-2,4-dien-1-ylidene}methyl)anilinido-κ2N,N']copper(I)

Compound Description: This copper(I) complex features a distorted tetrahedral coordination geometry around the copper center []. The ligand incorporates a 4-fluoroaniline moiety.

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

Compound Description: This compound's crystal structure contains two independent molecules linked by intermolecular N—H⋯O hydrogen bonds []. The three-dimensional network is further stabilized by π–π interactions.

N- [3- fluoro-4 - ({6- (methyloxy) -7 - [(3-propyl-morpholin-4-yl) oxy] - quinolin-4-yl} oxy) benzene yl] -n '- (4- fluorophenyl) cyclopropane-1,1-dicarboxamide

Compound Description: This compound and its hydrated crystalline form are investigated for their potential use in treating cancer by modulating protein kinase activity [, ]. They represent a class of compounds being explored for their anticancer properties.

4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide

Compound Description: This compound exhibits three independent molecules in its crystal structure, each with a disordered 3-fluorophenyl group []. Strong intramolecular and intermolecular hydrogen bonds contribute to the crystal packing.

4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide

Compound Description: This compound crystallizes in the monoclinic crystal system with a space group of P121/c1 [].

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound exists in various crystalline forms, including a hydrated form, and is investigated for its use in crop protection formulations [, ].

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

Compound Description: This compound, known as a protox inhibitor, was synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone []. The heterocyclic ring adopts a screw-boat conformation, and the molecules are linked by intermolecular C—H⋯O hydrogen bonds.

N-(3-amino-4-fluoro-phenyl)- sulfonsäureamiden, N-(3-amino-4-fluoro-phenyl) carboxamides, and N-(3-amino-4-fluoro-phenyl)- carbamates

Compound Description: These are classes of compounds that can be synthesized from 1-fluoro-2,4-diaminobenzol [].

18F-6-Fluoro-N-[2-(Diethylamino)Ethyl] Pyridine-3-Carboxamide (18F-MEL050)

Compound Description: This compound, identified as 18F-MEL050, is a benzamide-based PET radiotracer used for imaging regional lymph node metastasis in melanoma []. The study assessed its efficacy when administered via different routes.

2-Fluoro-N-(4-methoxyphenyl)benzamide

Compound Description: The crystal structure of this compound shows a non-planar conformation for the fluorobenzene and methoxybenzene rings relative to the amide group []. Intermolecular N—H⋯O hydrogen bonds, C—H⋯O, and C—H⋯F interactions contribute to the crystal packing.

Fluoro-Containing Polyimides Derived from 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB)

Compound Description: These polymers are synthesized using MABTFMB, a fluoro-containing diamine, alongside other dianhydrides []. These materials exhibit desirable properties like optical transparency, high storage modulus, and good thermal properties, making them suitable for applications requiring high performance.

N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

Compound Description: This compound crystallizes in the monoclinic crystal system with a space group of I2/a [].

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide

Compound Description: This compound demonstrates potent fungicidal activity and has been investigated for its potential use as an antifungal agent [].

N-(5-morpholino[1,2,4]triazolo[4,3-0]pyrimidin-3-yl)-4-trifluoromethyl/Fluoro/Nitro/methoxy) benzamides

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities [].

4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide

Compound Description: In the crystal structure of this compound, the carbazole unit and fluorophenyl ring adopt specific conformations []. The crystal packing involves face-to-face and edge-to-face interactions between these units.

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

Compound Description: This compound exhibits a dihedral angle between the aromatic rings and features an intramolecular bifurcated N-H⋯(O,Cl) link due to the presence of the ortho-Cl atom on the benzene ring [].

Properties

Product Name

3-fluoro-N-(3-fluorophenyl)benzamide

IUPAC Name

3-fluoro-N-(3-fluorophenyl)benzamide

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C13H9F2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)

InChI Key

VIVBHJXHYLJHDJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.